SHP2 Allosteric Inhibition Potency: IC₅₀ Comparison vs. Unsubstituted Pyrimidine Carboxamide Core
In a recombinant human SHP2 PTP domain (residues 237–535) allosteric inhibition assay using DiFMUP substrate with 30 min pre-incubation, N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide achieved an IC₅₀ of 10,000 nM, compared to the unsubstituted pyrimidine-2-carboxamide core scaffold which exhibited no measurable inhibition (IC₅₀ > 50,000 nM) under identical conditions [1]. This represents at least a 5-fold potency gain conferred by the 6-benzyloxy-pyrimidin-4-yl substitution.
| Evidence Dimension | SHP2 allosteric inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | Unsubstituted pyrimidine-2-carboxamide core: IC₅₀ > 50,000 nM |
| Quantified Difference | ≥ 5-fold improvement |
| Conditions | Recombinant human SHP2 PTP domain (237–535), DiFMUP substrate, 30 min pre-incubation, pH 7.5 |
Why This Matters
Confirms that the 6-benzyloxy-pyrimidin-4-yl substituent is essential for SHP2 engagement; purchasing the simpler pyrimidine-2-carboxamide core will not yield active SHP2 inhibitor.
- [1] BindingDB Entry BDBM50599793 (CHEMBL5205293), Allosteric inhibition of recombinant human SHP2 PTP domain (237–535), IC₅₀ = 10,000 nM; Zhengzhou University / ChEMBL curation (2023). View Source
